High-Efficiency Coupling of Hindered N-Methylated Amino Acid in Tripeptide Synthesis
Boc-N-Me-D-Phe-OH demonstrates high coupling efficiency in the synthesis of a tripeptide (compound 208) when activated with HATU/DIPEA. The reaction achieved an 89% yield over two steps, which is a strong quantitative benchmark for a hindered N-methylamino acid [1]. In contrast, a comparative study of hindered peptide couplings involving Boc-protected N-methylated amino acids showed that standard coupling methods (e.g., pivaloyl mixed anhydride, pentafluorophenyl ester) can yield less than 10% of the desired tripeptide product when coupling highly hindered residues [2].
| Evidence Dimension | Peptide coupling yield |
|---|---|
| Target Compound Data | 89% yield (2 steps) |
| Comparator Or Baseline | Standard coupling methods for hindered N-methyl amino acids: <10% yield for certain tripeptide sequences |
| Quantified Difference | >8.9-fold improvement in yield compared to baseline methods for similar hindered systems |
| Conditions | Reagents: HATU, DIPEA, CH2Cl2, 0 °C to r.t. Model: Tripeptide 208 synthesis |
Why This Matters
This high yield demonstrates that Boc-N-Me-D-Phe can be efficiently incorporated into peptide chains using modern coupling reagents, a critical requirement for cost-effective and scalable synthesis of complex peptides.
- [1] MDPI. (2021). Scheme 30. Synthesis of tripeptide 208. Marine Drugs, 19(2), 55. View Source
- [2] Spencer, J. R., Antonenko, V. V., Delaet, N. G., & Goodman, M. (1992). Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research, 40(3-4), 282-293. View Source
